molecular formula C20H14BrN3O2 B5360127 (2Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B5360127
M. Wt: 408.2 g/mol
InChI Key: YGGJKOACNOXBAL-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole core, a brominated methoxyphenyl group, and a prop-2-yn-1-yloxy substituent. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Bromination and methoxylation of the phenyl ring: The phenyl ring can be selectively brominated and methoxylated using bromine and methanol in the presence of a catalyst.

    Attachment of the prop-2-yn-1-yloxy group: This step involves the substitution reaction where a suitable leaving group on the phenyl ring is replaced by the prop-2-yn-1-yloxy group.

    Formation of the enenitrile linkage: This can be achieved through a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the prop-2-yn-1-yloxy group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with benzimidazole cores are known for their potential as antimicrobial, antiviral, and anticancer agents. The specific compound could be studied for similar activities.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential. The presence of the benzimidazole core and the nitrile group could make it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, disrupting normal cellular processes. The nitrile group might also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the bromine and methoxy substituents.

    (2Z)-2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Lacks the bromine and prop-2-yn-1-yloxy substituents.

    (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-enenitrile: Lacks the prop-2-yn-1-yloxy substituent.

Uniqueness

The uniqueness of (2Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile lies in its combination of substituents, which can impart distinct chemical and biological properties. The presence of the bromine, methoxy, and prop-2-yn-1-yloxy groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O2/c1-3-8-26-19-15(21)10-13(11-18(19)25-2)9-14(12-22)20-23-16-6-4-5-7-17(16)24-20/h1,4-7,9-11H,8H2,2H3,(H,23,24)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGJKOACNOXBAL-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.